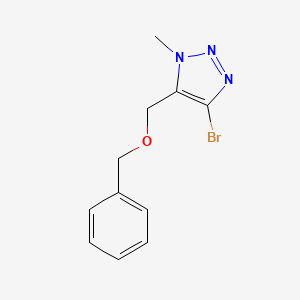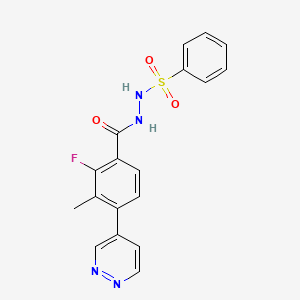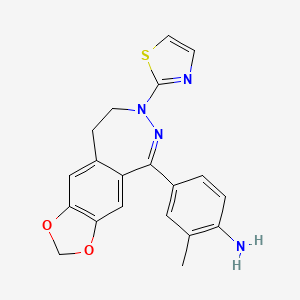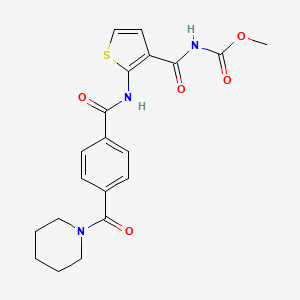![molecular formula C23H23NO6 B11932114 [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)
[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylcorynoline is a bio-active isolate derived from the herb Corydalis bungeana. It is a benzophenanthridine alkaloid known for its various pharmacological properties, including anti-inflammatory and immunosuppressive effects. The compound has a chemical formula of C23H23NO6 and a molar mass of 409.438 g·mol−1 .
准备方法
Synthetic Routes and Reaction Conditions: Acetylcorynoline can be isolated from the ethanolic extract of Corydalis bungeana using column gel chromatography. The alkaloids are identified based on spectral analysis (UV, 1H-NMR, 13C-NMR) and physicochemical properties .
Industrial Production Methods: The industrial production of acetylcorynoline involves the extraction of the compound from Corydalis bungeana using a combination of solvent extraction and chromatographic techniques. The purity of the isolated compound is typically confirmed using high-performance liquid chromatography (HPLC) methods .
化学反应分析
Types of Reactions: Acetylcorynoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Acetylcorynoline can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .
科学研究应用
Acetylcorynoline has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Acetylcorynoline is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
作用机制
Acetylcorynoline exerts its effects by inhibiting the activation of IκB kinase and mitogen-activated protein kinase pathways. These pathways are crucial for the maturation and function of dendritic cells. By blocking these pathways, acetylcorynoline reduces the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70, thereby exerting its immunosuppressive effects .
相似化合物的比较
Corynoline: Another alkaloid derived from Corydalis bungeana, known for its anti-inflammatory properties.
Chelidonine: A benzophenanthridine alkaloid with anti-cancer and anti-inflammatory activities.
Uniqueness: Acetylcorynoline is unique due to its specific inhibition of dendritic cell maturation and its potential use in treating autoimmune and inflammatory diseases. Its distinct molecular structure and specific biological targets set it apart from other similar compounds .
属性
分子式 |
C23H23NO6 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
InChI |
InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1 |
InChI 键 |
PUHCFWFODBLSAP-LQKDOSGMSA-N |
手性 SMILES |
CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
规范 SMILES |
CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)


![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)




![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
